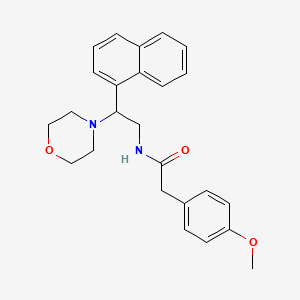![molecular formula C16H17ClN2O B2494136 4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene CAS No. 2094542-80-8](/img/structure/B2494136.png)
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CCT018159 and is a highly selective and potent inhibitor of the protein kinase PDK1.
Wissenschaftliche Forschungsanwendungen
CCT018159 has shown great potential in scientific research as a highly selective and potent inhibitor of PDK1. PDK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. Inhibition of PDK1 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. CCT018159 has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy.
Wirkmechanismus
CCT018159 selectively inhibits PDK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
CCT018159 has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CCT018159 has also been shown to enhance the efficacy of chemotherapy in preclinical models. In addition, CCT018159 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CCT018159 has several advantages for lab experiments, including its high selectivity and potency as a PDK1 inhibitor, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of chemotherapy. However, CCT018159 also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research of CCT018159. One potential direction is the development of CCT018159 as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the further optimization of the synthesis method to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of CCT018159 and to identify potential biomarkers for patient selection and monitoring. Overall, CCT018159 has shown great potential in scientific research and holds promise for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of CCT018159 involves a multi-step process that includes the preparation of the key intermediate 4-(2-chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene. This intermediate is then subjected to various reactions to obtain the final product. The synthesis method of CCT018159 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl-(2-chloropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-7-12(5-6-18-15)16(20)19-8-13-10-1-2-11(4-3-10)14(13)9-19/h1-2,5-7,10-11,13-14H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBBLMUAXERLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CN(C3)C(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)
![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)



![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)